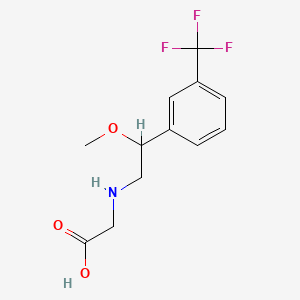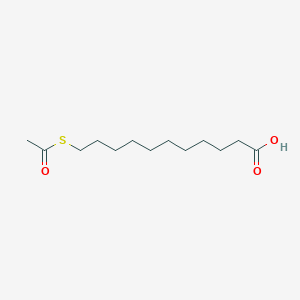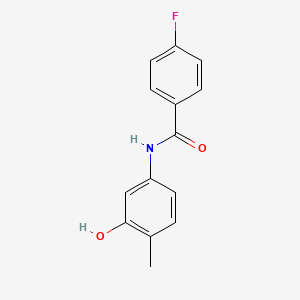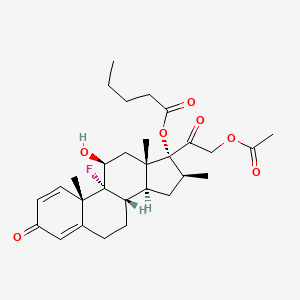
Betamethasone valeroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone valeroacetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various inflammatory skin conditions, such as eczema, psoriasis, and dermatitis . This compound is a derivative of betamethasone, a well-known corticosteroid, and is often preferred for its enhanced stability and efficacy in topical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone valeroacetate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and spectroscopic analysis, to confirm its purity and potency .
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone valeroacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bond can occur under acidic or basic conditions, leading to the formation of betamethasone and valeric acid . Oxidation reactions can modify the hydroxyl groups present in the molecule, while reduction reactions can affect the carbonyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Betamethasone and valeric acid.
Oxidation: Oxidized derivatives of betamethasone.
Reduction: Reduced derivatives of betamethasone.
Applications De Recherche Scientifique
Betamethasone valeroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reference compound in analytical studies, including HPLC and spectroscopic analysis. It serves as a model compound for studying the stability and reactivity of corticosteroid esters .
Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes, such as inflammation and immune response. It is also employed in in vitro studies to investigate the mechanisms of corticosteroid action .
Medicine: Medically, this compound is widely used in topical formulations to treat inflammatory skin conditions. It is also being investigated for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various topical products, including creams, ointments, and lotions. It is also utilized in the development of new corticosteroid-based therapies .
Mécanisme D'action
Betamethasone valeroacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression . The compound suppresses the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha, thereby reducing inflammation and immune response .
Comparaison Avec Des Composés Similaires
- Betamethasone dipropionate
- Betamethasone valerate
- Clobetasol propionate
- Fluocinonide
- Mometasone furoate
Betamethasone valeroacetate stands out due to its balanced potency and reduced risk of side effects, making it a preferred choice for long-term topical therapy .
Propriétés
Numéro CAS |
5919-89-1 |
|---|---|
Formule moléculaire |
C29H39FO7 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C29H39FO7/c1-6-7-8-25(35)37-29(24(34)16-36-18(3)31)17(2)13-22-21-10-9-19-14-20(32)11-12-26(19,4)28(21,30)23(33)15-27(22,29)5/h11-12,14,17,21-23,33H,6-10,13,15-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
QSZKFXMOBKKROF-YCUXZELOSA-N |
SMILES isomérique |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
SMILES canonique |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


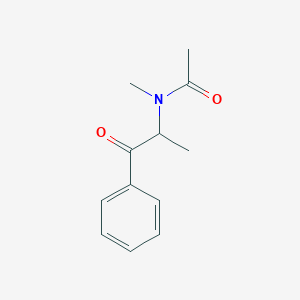
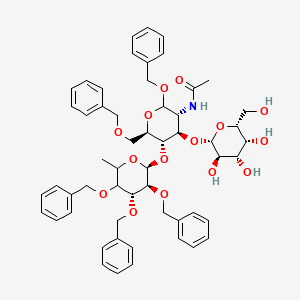
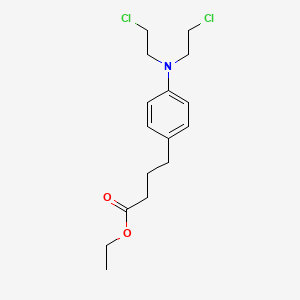
![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)

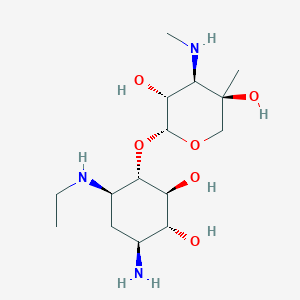
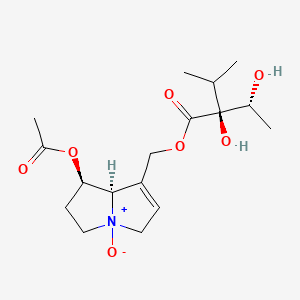
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)
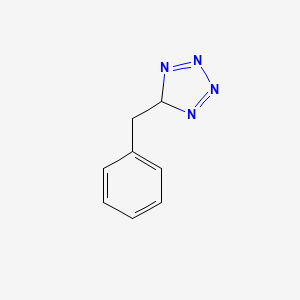
![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
